molecular formula C16H18ClFN2O B2772955 N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide CAS No. 1251561-84-8

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide

Cat. No.: B2772955
CAS No.: 1251561-84-8
M. Wt: 308.78
InChI Key: DJFSQLYJYASFTE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluorophenyl group and a dimethyl-pyrrol group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or an ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: can be compared with other amides that have similar structural features, such as:

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethylpyrrol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O/c1-11-5-6-12(2)20(11)9-3-4-16(21)19-13-7-8-15(18)14(17)10-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFSQLYJYASFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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